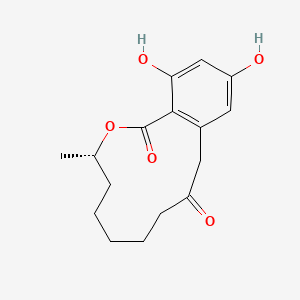

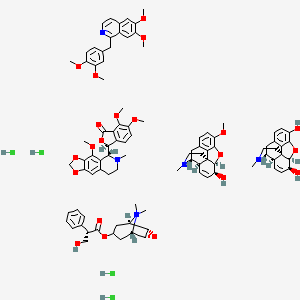

![molecular formula C47H88O15 B1261509 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)

3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

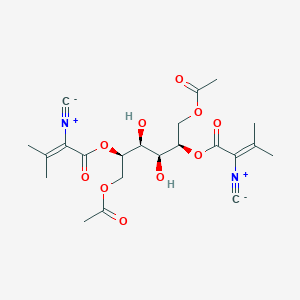

3-[beta-D-glucopyranosyl-(1->6)-beta-D-galactopyranosyl]-1,2-dipalmitoyl-sn-glycerol is a 3-[beta-D-glucopyranosyl-(1->6)-beta-D-galactopyranosyl]-1,2-diacyl-sn-glycerol in which the acyl groups at O-1 and O-2 are both palmitoyl. A synthetic acyl homologue of the beta-glycolipid antigens (beta-GGLs) of Mycoplasma pneumoniae.

科学的研究の応用

Phase Behavior Studies :

- The phase behavior of similar glycolipids, like 2,3-di-O-tetradecyl-1-O-beta-D-galactosyl-sn-glycerol, has been characterized, providing insights into their thermal properties and structural transformations in different conditions (Kuttenreich et al., 1993).

Synthesis of Analogues :

- Research has been conducted on synthesizing stable analogues of glyceroglycolipids, which include structures similar to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol. This work is crucial for understanding and manipulating the properties of these compounds for various applications (Cipolla et al., 1997).

Head-Group Interactions :

- The miscibility of glycolipids with phospholipids has been studied, providing valuable insights into how these molecules interact with each other in different states. This research is significant for understanding the formation and behavior of lipid bilayers and membranes (Koynova et al., 1988).

Glycosyltransferase Enzymes :

- Studies have been conducted on glycosyltransferase enzymes, which are involved in the synthesis of glycosylated glycolipids, including compounds structurally related to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol. This research sheds light on the biosynthesis pathways of these molecules in different organisms (Hölzl et al., 2005).

Characterization of Similar Compounds :

- The characterization of less polar glycolipids in various biological samples, such as Alaskan pollack brain, has been performed. This includes the identification of compounds with structural similarities to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol, contributing to our understanding of the diversity and function of these molecules in nature (Tamai et al., 1993).

特性

製品名 |

3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol |

|---|---|

分子式 |

C47H88O15 |

分子量 |

893.2 g/mol |

IUPAC名 |

[(2S)-2-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C47H88O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(49)57-32-35(60-39(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-58-46-45(56)43(54)41(52)37(62-46)34-59-47-44(55)42(53)40(51)36(31-48)61-47/h35-37,40-48,51-56H,3-34H2,1-2H3/t35-,36-,37-,40-,41+,42+,43+,44-,45-,46-,47-/m1/s1 |

InChIキー |

TUUXXJDESDKYDH-GFBMXRCWSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

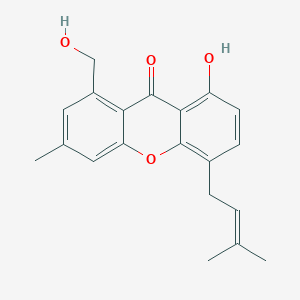

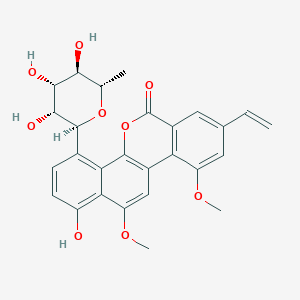

![(4R,5'R)-2-benzoyl-2'-[4-(3-hydroxypropoxy)phenyl]-5'-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4'-5H-oxazole]one](/img/structure/B1261431.png)

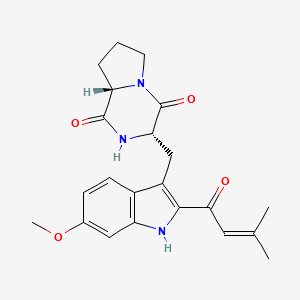

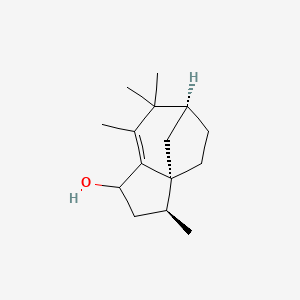

![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)

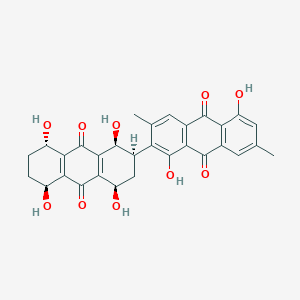

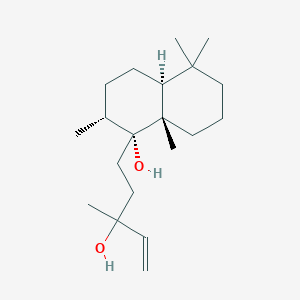

![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)